molecular formula C19H14FN3O4S B11448150 N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide

N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B11448150
M. Wt: 399.4 g/mol
InChI Key: UFEGZXPXQQQKDF-UHFFFAOYSA-N
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Description

N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Fluoro and Oxo Groups:

    Attachment of Pyrimido Group: The pyrimido group is introduced via a condensation reaction with a suitable pyrimidine derivative.

    Final Coupling with 3,4-Dimethoxybenzamide: The final step involves coupling the synthesized intermediate with 3,4-dimethoxybenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrimido rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in bacteria . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide
  • N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide

Uniqueness

The presence of the 3,4-dimethoxybenzamide group in N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide imparts unique chemical and biological properties compared to its analogs. This structural variation can lead to differences in solubility, stability, and biological activity, making it a distinct compound of interest in research .

Properties

Molecular Formula

C19H14FN3O4S

Molecular Weight

399.4 g/mol

IUPAC Name

N-(8-fluoro-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H14FN3O4S/c1-26-14-6-3-10(7-15(14)27-2)17(24)22-12-9-21-19-23(18(12)25)13-5-4-11(20)8-16(13)28-19/h3-9H,1-2H3,(H,22,24)

InChI Key

UFEGZXPXQQQKDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)F)OC

Origin of Product

United States

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